molecular formula C15H15N3O4 B11619030 N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(2,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11619030
M. Wt: 301.30 g/mol
InChI Key: RPDSUWSGSLZOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the condensation reaction between 4-aminopyridine and 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature and pressure. This method also enhances the yield and purity of the product. Additionally, the use of catalysts such as acidic or basic catalysts can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used as a ligand in coordination chemistry. It forms complexes with various metal ions which can be used as catalysts in organic reactions .

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to bind to DNA and proteins makes it a candidate for drug development .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its Schiff base structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs .

Industry

In the industrial sector, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is used in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
  • 4-[(PYRIDIN-4-YL)METHYLIDENE]AMINO PHENYL 4-ALKOXYBENZOATE
  • 2-AMINO-4-METHYLPYRIDINE

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is unique due to its specific Schiff base structure which allows it to form stable complexes with metal ions. This property makes it highly versatile and useful in various applications such as catalysis, drug development, and material science .

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,4-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-11-3-4-12(13(9-11)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18)

InChI Key

RPDSUWSGSLZOTD-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC

Origin of Product

United States

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